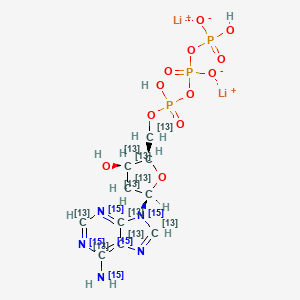
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is a labeled nucleotide analog used extensively in scientific research. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool for various biochemical and molecular biology studies. It is primarily used in DNA synthesis and replication studies due to its role as a substrate for DNA polymerases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyadenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenine, which is then converted into labeled deoxyadenosine. This labeled deoxyadenosine is subsequently phosphorylated to produce the triphosphate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to ensure high yield and purity, with stringent quality control measures to verify the isotopic labeling and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long DNA strands during DNA synthesis
Common Reagents and Conditions
Common reagents used in these reactions include DNA polymerases, nucleases, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 20°C to 37°C .
Major Products Formed
The major products formed from these reactions include extended DNA strands during DNA synthesis and various nucleotide fragments during hydrolysis .
Scientific Research Applications
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled nucleotides for research and development
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves its incorporation into DNA strands by DNA polymerases. The labeled nucleotide is recognized by the polymerase enzyme and added to the growing DNA strand, allowing researchers to track and study DNA synthesis and replication processes. The stable isotopes of carbon and nitrogen provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate (dATP): The non-labeled version of the compound.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5 (dilithium): Another labeled nucleotide used in similar studies.
2’-Deoxycytidine-5’-triphosphate-13C10,15N5 (dilithium): A labeled nucleotide analog used in DNA synthesis
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis of DNA synthesis and replication. The incorporation of carbon-13 and nitrogen-15 isotopes provides a distinct advantage in studies requiring high sensitivity and specificity .
Properties
Molecular Formula |
C10H14Li2N5O12P3 |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
DZFNPQTVLDNJGV-JBUBOCNHSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
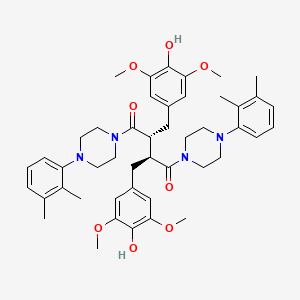
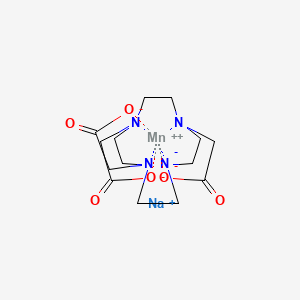

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
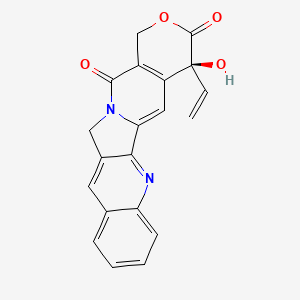

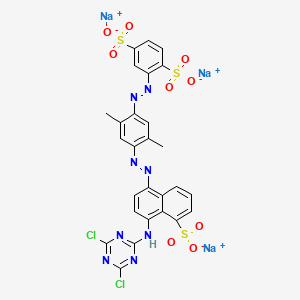
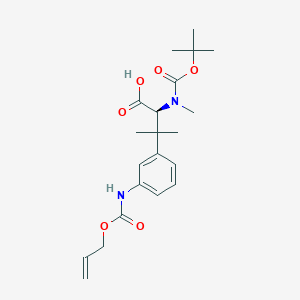
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

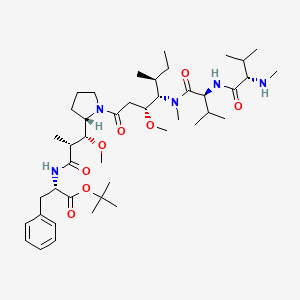
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
